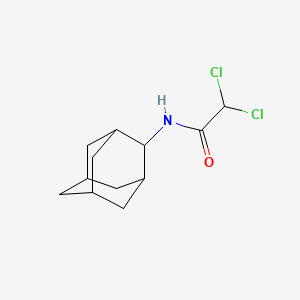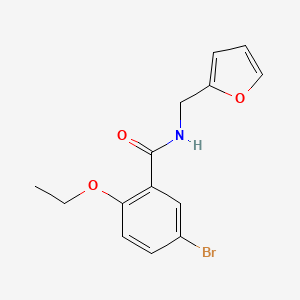
4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its diverse applications. The compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate involves the inhibition of specific enzymes and signaling pathways. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. Additionally, the compound has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
Studies have shown that 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate has a range of biochemical and physiological effects. The compound has been found to reduce oxidative stress and inflammation in animal models of disease. Additionally, the compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models of cancer.
Advantages and Limitations for Lab Experiments
One of the advantages of 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate is its ability to inhibit specific enzymes and signaling pathways, making it a useful tool for studying the mechanisms of disease. However, the compound has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several potential future directions for research on 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate. One area of interest is the development of novel derivatives of the compound with improved solubility and bioavailability. Additionally, the compound could be investigated for its potential applications in the treatment of specific diseases, such as cancer and inflammatory disorders. Finally, further research could be conducted to elucidate the precise mechanisms of action of the compound and its potential interactions with other drugs and compounds.
Conclusion:
In conclusion, 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate is a chemical compound that has a range of potential applications in scientific research. The compound has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. While there are still many unanswered questions about the compound, its potential future directions make it an exciting area of research for the scientific community.
Synthesis Methods
The synthesis of 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate involves a reaction between 4-ethyl-2-hydroxybenzaldehyde, ethyl acetoacetate, and thiophene-2-carboxylic acid in the presence of a base catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and esterification, resulting in the formation of the desired compound.
Scientific Research Applications
The compound has been extensively studied for its potential applications in scientific research. It has been investigated for its anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that the compound has the ability to inhibit the expression of pro-inflammatory cytokines, scavenge free radicals, and induce apoptosis in cancer cells.
properties
IUPAC Name |
(4-ethyl-8-methyl-2-oxochromen-7-yl) thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4S/c1-3-11-9-15(18)21-16-10(2)13(7-6-12(11)16)20-17(19)14-5-4-8-22-14/h4-9H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DETXZHMTQMTOSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-chlorophenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B5811502.png)
![7-[(2,6-difluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5811515.png)
![4-ethyl-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5811516.png)


![2-(2-furoyl)-3H-benzo[f]chromen-3-one](/img/structure/B5811539.png)






![6-acetyl-2-(4-hydroxy-2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5811596.png)
